molecular formula C22H32O3 B593932 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid CAS No. 90780-50-0

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid

Cat. No. B593932
CAS RN: 90780-50-0
M. Wt: 344.495
InChI Key: DDCYKEYDTGCKAS-UHFFFAOYSA-N
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Description

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid, also known as 10-HDoHE or 10-HDHA, is a compound with the molecular formula C22H32O3 . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role .


Synthesis Analysis

The synthesis of this compound involves the microsomal chain elongation of 22:5 (n-3) to 24:5 (n-3), followed by its desaturation to 24:6 (n-3). This microsomal product is then metabolized, via beta-oxidation, to 22:6 (n-3) .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21 (23)19-16-13-10-11-14-17-20-22 (24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3, (H,24,25) . The Canonical SMILES representation is CCC=CCC=CCC=CC=CC (CC=CCC=CCCC (=O)O)O .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is known to prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 344.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 14 . The Exact Mass and Monoisotopic Mass of the compound are both 344.23514488 g/mol . The Topological Polar Surface Area of the compound is 57.5 Ų .

Scientific Research Applications

  • Anti-inflammatory and proresolving mediators : A study identified a pathway involving the biosynthesis of anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, showed potent anti-inflammatory and proresolving activity, suggesting their role in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

  • Potential drug candidates from DPAn-6 : Another study evaluated key features of resolvins derived from DPAn-6 (docosapentaenoic acid n-6), including 17S-HDPAn-6 and 10S,17S-HDPAn-6. These compounds showed anti-inflammatory properties and were considered potential drug candidates for therapeutic optimization (Dangi et al., 2010).

  • Therapeutic effect on pulmonary fibrosis : Research on Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) indicated its potential therapeutic effect on pulmonary fibrosis in mice. Posttreatment with this compound ameliorated bleomycin-induced pulmonary fibrosis and lung dysfunction, suggesting its promise as a therapeutic approach for fibrotic lung diseases (Li et al., 2017).

  • Regulation of inflammation and phagocyte responses : A study on Resolvin D4 (RvD4) highlighted its role in reducing organ reperfusion lung injury and increasing phagocytic function. This finding indicates the importance of specialized proresolving lipid mediators in regulating biological actions during the resolution of inflammation (Winkler et al., 2018).

  • Anti-inflammatory responses in vascular smooth muscle cells : Research on 10-Hydroxy-trans-2-decenoic acid showed its ability to reduce inflammatory cytokine productions in rat vascular smooth muscle cells, suggesting its potential application in vascular inflammation management (Cai et al., 2018).

  • Glucose metabolism enhancement in diabetic mice : A study demonstrated that 10-Hydroxy-2-decenoic acid improved glucose metabolism in type 2 diabetic mice via the PI3K/AKT signaling pathway. This suggests its potential application in diabetes management (Hu et al., 2022).

  • Protective effects against skin photoaging : 10-Hydroxy-2-decenoic acid has been shown to prevent ultraviolet A-induced damage in human dermal fibroblasts, indicating its potential use in skin care and protection against photoaging (Zheng et al., 2012).

  • Antineoplastic properties : Unsaturated fatty acids, including derivatives similar to 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid, were found to have antineoplastic activity against various tumor cell lines, suggesting their potential in cancer treatment (Jiang et al., 2008).

  • Biosynthesis for economic value : A study focused on the efficient biosynthesis of 10-Hydroxy-2-decenoic acid using a NAD(P)H regeneration P450 system, highlighting its economic value and potential for large-scale production (Wang et al., 2022).

  • Antibiotic activity : 10-Hydroxy-Δ2-decenoic acid, a component of royal jelly, exhibited antibiotic activity against various bacteria and fungi, indicating its potential use in antimicrobial treatments (Blum et al., 1959).

Future Directions

Future research could focus on further understanding the physiological roles of this compound as well as its potential for industrial production. Additionally, more studies could be conducted to explore its anti-inflammatory properties and its potential therapeutic applications .

properties

IUPAC Name

10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYKEYDTGCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694006
Record name 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90780-50-0
Record name 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is significant about the presence of 10R-HDHA in Euphausia pacifica?

A1: While not as abundant as other omega-3 fatty acids like eicosapentaenoic acid (EPA), Euphausia pacifica uniquely contains 10R-HDHA in measurable quantities []. This is significant because obtaining sufficient amounts of 10R-HDHA for research has been a challenge. The discovery of E. pacifica as a source opens up possibilities for further investigation into its potential biological activities.

Q2: What method did the researchers use to obtain 10R-HDHA from Euphausia pacifica?

A2: The researchers developed a novel purification method using enzymatic production within the krill themselves []. This method allowed them to isolate a significant amount of 10R-HDHA (5.6 mg) from a relatively small amount of krill (1 kg) [], which could be crucial for future research endeavors.

Q3: What is the next step in researching 10R-HDHA now that a viable source and extraction method have been identified?

A3: The next step is to conduct in vivo experiments to evaluate the biological activities of 10R-HDHA []. This will help determine its potential benefits for human health and could lead to the development of new therapeutic applications.

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